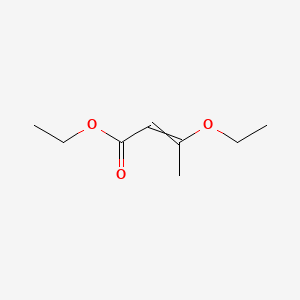

Ethyl 3-ethoxybut-2-enoate

Description

Contextualization within Vinyl Ether Chemistry and Reactivity

Ethyl 3-ethoxybut-2-enoate is structurally a vinylogous ester, a subset of vinyl ethers. Vinyl ethers are characterized by an ether linkage directly attached to a carbon-carbon double bond. This structural feature renders the double bond electron-rich and highly reactive towards electrophiles. The initial report on the synthesis and polymerization of vinyl ether in 1877 opened the door to extensive research into their synthesis and applications. wgtn.ac.nz Their diverse chemical behavior allows them to participate in reactions such as Diels-Alder cycloadditions, Claisen rearrangements, and additions of various nucleophiles. wgtn.ac.nzchemicalbook.com The synthesis of vinyl ethers can be achieved through various methods, including the Wittig reaction, though this is less common for esters due to their lower electrophilicity. wgtn.ac.nz

Significance of this compound as a Versatile Synthetic Intermediate

This compound stands out as a particularly useful building block due to the presence of three key functional handles: an ester, an electron-rich double bond, and an ethoxy group which can act as a leaving group or a directing group. This trifecta of reactivity allows for its use in a variety of synthetic strategies to construct complex heterocyclic systems. For instance, it is a key precursor in the synthesis of 1,4-benzoxazines and pyrrol-2-ones. yu.edu.joresearchgate.net Its utility also extends to the Conrad-Limpach synthesis for the preparation of 4-hydroxyquinolines and in the formation of pyrazole (B372694) derivatives. journalijar.comnih.govresearchgate.net

The compound is typically synthesized from readily available starting materials, such as ethyl acetoacetate (B1235776) and triethyl orthoformate. researchgate.net This accessibility further enhances its appeal as a versatile intermediate in organic synthesis.

Evolution of Research on this compound: Key Milestones and Emerging Trends

While a detailed historical timeline is not extensively documented in a single review, the evolution of research on this compound can be traced through its applications in increasingly complex synthetic challenges. Early research likely focused on its fundamental reactivity and synthesis. Over time, its application in the synthesis of biologically relevant heterocyclic scaffolds has become a major focus. For example, its use in the synthesis of tetramic acid derivatives, which are core structures in various natural products with a range of biological activities, highlights its importance. yu.edu.jo

Emerging trends appear to be focused on expanding the library of complex molecules that can be synthesized from this versatile precursor. Research continues to explore its use in multicomponent reactions and in the development of novel synthetic methodologies for creating diverse heterocyclic systems. journalijar.com The synthesis of its halogenated derivatives, such as ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, has further broadened its synthetic utility, opening up new avenues for functionalization and cyclization reactions. yu.edu.joresearchgate.net

Interactive Data Tables

Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| CAS Number | 998-91-4 | scbt.com |

| Molecular Formula | C₈H₁₄O₃ | scbt.com |

| Molecular Weight | 158.19 g/mol | nih.gov |

| Boiling Point | 195-200 °C | chemicalbook.com |

| ¹H NMR (CDCl₃, δ) | 1.27 (t, 3H), 4.16 (q, 2H), 4.54 (s, 1H), 4.65 (s, 2H) | researchgate.net |

| ¹³C NMR (CDCl₃, δ) | 14.24, 60.78, 66.41, 83.69, 115.65, 116.96, 117.93, 122.68, 123.04, 127.41, 149.09, 170.27 | researchgate.net |

| IR (KBr, cm⁻¹) | 1715, 3413 | researchgate.net |

Synthetic Applications of this compound Derivatives

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 2-aminophenol | Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate | 46% | researchgate.net |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 2-nitroaniline | 4-Hydroxy-1-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | 74% | researchgate.net |

| This compound | 4-nitroaniline, H₂SO₄ (cat.) | 2-Methyl-6-nitro-4-quinolone | up to 66% | nih.gov |

| Ethyl (E)-2-cyano-3-ethoxybut-2-enoate | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | Ethyl-5-amino-1-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3-methyl-1H-pyrazole-4-carboxylate | - | journalijar.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

ethyl 3-ethoxybut-2-enoate |

InChI |

InChI=1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

ZOCYCSPSSNMXBU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=CC(=O)OCC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Ethoxybut 2 Enoate

Orthoformate-Mediated Esterification and Transacetalization Approaches

A primary and well-established method for synthesizing Ethyl 3-ethoxybut-2-enoate involves the reaction of ethyl acetoacetate (B1235776) with an orthoformate, a reaction that proceeds through esterification and transacetalization mechanisms.

Preparation from Ethyl Acetoacetate and Trialkyl Orthoformates

The synthesis of Ethyl (2E)-3-ethoxybut-2-enoate is commonly achieved by reacting ethyl acetoacetate with a trialkyl orthoformate, such as triethyl orthoformate. yu.edu.joresearchgate.net In a typical procedure, equimolar amounts of ethyl acetoacetate and redistilled triethyl orthoformate are combined. yu.edu.joresearchgate.net The addition of a catalytic amount of a strong acid initiates the reaction, which is then driven to completion by distilling the mixture to remove the alcohol byproduct, yielding the desired product. yu.edu.joresearchgate.net This method is highly efficient, with reported yields as high as 91%. yu.edu.joresearchgate.net

Table 1: Reaction Parameters for Synthesis from Ethyl Acetoacetate

| Reactant 1 | Reactant 2 | Catalyst | Yield | Boiling Point (°C) | Source |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Triethyl orthoformate | Conc. HCl | 91% | 190-194 | yu.edu.joresearchgate.net |

Catalytic Systems and Solvent Effects in Orthoformate Reactions

The choice of catalyst and solvent plays a crucial role in the efficiency of the orthoformate-mediated synthesis. Strong mineral acids are typically employed as catalysts to facilitate the reaction.

Catalytic Systems:

Hydrochloric Acid (HCl): A small quantity of concentrated HCl is effective in catalyzing the reaction between ethyl acetoacetate and triethyl orthoformate in absolute methanol. yu.edu.joresearchgate.net

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid has also been documented as an effective catalyst for this transformation. researchgate.net

Solvent Effects: The reaction is often performed using a minimal amount of an absolute alcohol, such as methanol, which participates in the initial stages of the reaction mechanism. yu.edu.joresearchgate.net The use of high-boiling point solvents can also be advantageous in related syntheses that utilize this compound as a reactant. nih.gov Solvents like methyl benzoate, 1,2,4-trichlorobenzene, and Dowtherm A have been used in subsequent cyclization reactions, where higher temperatures are necessary to drive the reaction forward by removing the ethanol (B145695) byproduct. nih.gov The polarity of the solvent can also influence reaction pathways and selectivity, as seen in other enzymatic reactions involving orthoformates where chlorinated solvents like dichloromethane (B109758) (DCM) were found to alter enzyme conformation and enhance selectivity. mdpi.com

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

Modern synthetic efforts have focused on developing stereoselective methods to control the geometry of the double bond, leading specifically to the (E)-isomer of this compound.

Stereoselective Michael Additions to Ethyl 2,3-Butadienoate for (E)-Ethyl 3-ethoxybut-2-enoate Synthesis

An efficient pathway to (E)-β-alkyloxyl acrylates, including (E)-Ethyl 3-ethoxybut-2-enoate, is the Michael addition of alcohols to ethyl 2,3-butadienoate. researchgate.net This reaction provides a milder and more stereoselective alternative to traditional methods. researchgate.net When ethanol is used as the nucleophile in this addition, it selectively produces (E)-Ethyl 3-ethoxybut-2-enoate. researchgate.net

Catalyst-Controlled Diastereoselectivity (e.g., DABCO catalysis)

The catalyst is key to controlling the stereochemical outcome of the Michael addition. 1,4-Diazabicyclo[2.2.2]octane (DABCO) has proven to be an effective organocatalyst for this transformation. researchgate.net The reaction, when catalyzed by DABCO in isopropanol (B130326) (i-PrOH) or under solvent-free conditions, demonstrates high stereoselectivity for the (E)-isomer. researchgate.net The use of DABCO allows the reaction to proceed under mild conditions with a wide range of substrates, offering good yields. researchgate.net For the synthesis of (E)-Ethyl 3-ethoxybut-2-enoate, the DABCO-catalyzed addition of ethanol to ethyl 2,3-butadienoate resulted in a 40% yield of the desired product. researchgate.net

Table 2: DABCO-Catalyzed Stereoselective Synthesis

| Substrate | Nucleophile | Catalyst | Solvent | Yield | Isomer | Source |

|---|

Innovative Synthetic Routes and Mechanistic Investigations

Beyond the established methods, research continues to uncover innovative routes and investigate the underlying reaction mechanisms. One such innovative route involves the reaction of ethyl cyanoacetate (B8463686) with 1,1,1-triethoxyethane to produce Ethyl (E)-2-cyano-3-ethoxybut-2-enoate, a structurally related compound. journalijar.com

Mechanistic studies into the alkylation of β-dicarbonyl compounds have shown that O-alkylation can compete with C-alkylation, leading to the formation of enol ethers like this compound derivatives. nih.gov For instance, the reaction of ethyl acetoacetate with 2-chloro-1-(2-chloroethoxy)ethane can yield O-alkylation products such as ethyl 3-[2-(2-chloroethoxy)-ethoxy]but-2-enoate. nih.gov

The mechanism of the DABCO-catalyzed Michael addition is of significant interest. It is proposed that DABCO, acting as a Lewis base, activates the ethyl 2,3-butadienoate substrate. This activation facilitates the nucleophilic attack of the alcohol, leading to an intermediate that, upon protonation, yields the thermodynamically stable (E)-isomer with high selectivity. researchgate.net This organocatalytic approach avoids the need for harsh reagents or metal catalysts, aligning with principles of green chemistry.

Chemical Reactivity and Transformation Pathways of Ethyl 3 Ethoxybut 2 Enoate

Electrophilic and Nucleophilic Characteristics of the α,β-Unsaturated Ester System

The arrangement of functional groups in ethyl 3-ethoxybut-2-enoate, specifically the ester and the ethoxy group attached to the double bond, creates a unique electronic environment that influences its reactivity.

Electronic Influence of the C-3 Ethoxy Group on Reaction Sites

The C-3 ethoxy group plays a crucial role in modulating the reactivity of the α,β-unsaturated ester system. The oxygen atom of the ethoxy group can donate electron density to the double bond through resonance, which in turn affects the electrophilicity and nucleophilicity of the different carbon atoms in the molecule. This electron-donating effect increases the electron density at the β-carbon (C-3), making it a potential site for electrophilic attack. Conversely, the α-carbon (C-2) and the carbonyl carbon of the ester group remain electrophilic centers, susceptible to nucleophilic attack. This electronic distribution is a key determinant in the types of reactions the compound undergoes.

Participation in Michael Addition Reactions and Conjugate Additions

This compound and its derivatives are known to participate in Michael addition reactions, a type of conjugate addition. yu.edu.joresearchgate.net In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system. For instance, after the reduction of a nitro group on an aromatic ring attached to the molecule, the resulting amine can undergo an intramolecular Michael addition to form a six-membered ring. yu.edu.jo This demonstrates the susceptibility of the β-position to nucleophilic attack, a characteristic feature of Michael acceptors. The double bond in similar crotonate structures also allows for participation in conjugate addition reactions. cymitquimica.com

Functionalization of the Unsaturated Framework

The unsaturated nature of this compound provides a scaffold for various functionalization reactions, allowing for the introduction of new atoms and functional groups.

Allylic Bromination and Subsequent Nucleophilic Substitutions

A key transformation of this compound involves the bromination of the allylic position, which then opens up pathways for further derivatization through nucleophilic substitution.

This compound undergoes allylic bromination when treated with N-bromosuccinimide (NBS). yu.edu.joyu.edu.jo This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond (the allylic position, C-4), yielding ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. yu.edu.joyu.edu.jo This transformation is a critical step as it converts a relatively unreactive methyl group into a reactive bromo-methyl group, which is a good leaving group for subsequent nucleophilic substitution reactions. yu.edu.joresearchgate.net

Reaction with N-Bromosuccinimide to Form Ethyl (2E)-4-bromo-3-alkoxybut-2-enoates

Cycloaddition Reactions and Pericyclic Transformations

The electron-rich nature of the double bond in this compound makes it an excellent partner in cycloaddition reactions, particularly with electron-deficient species. It can function as the electron-rich component in hetero-Diels-Alder reactions, leading to the formation of various heterocyclic systems.

A notable application is its reaction with ketones in the presence of a Lewis acid and a Lewis base to generate δ-lactones, specifically 5,6-dihydro-6,6-disubstituted pyran-2-ones. researchgate.net This transformation is effectively a [4+2] cycloaddition where the enol ether acts as the diene component. The reaction is facilitated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O) or indium(III) bromide (InBr₃), which activates the ketone, and a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to activate the this compound. researchgate.netresearchgate.net This method allows for the conversion of a range of aromatic, aliphatic, and heterocyclic ketones into the corresponding δ-lactones with quaternary carbon centers in high yields. researchgate.netresearchgate.net

Derivatives of this compound also exhibit significant cycloaddition reactivity. For instance, ethyl (E)-4-chloro-3-ethoxybut-2-enoate is a precursor for synthesizing tetramic acid derivatives, which can then be used in further transformations. scispace.com Another derivative, ethyl 2-cyano-3-ethoxybut-2-enoate, reacts with N-arylbenzamidrazones in a catalyzed process to yield 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives. researchgate.net This reaction proceeds through a cycloaddition-condensation mechanism. researchgate.net While not a direct reaction of the parent compound, these examples underscore the versatility of the this compound scaffold in constructing complex cyclic molecules.

Table 1: Synthesis of δ-Lactones from this compound and Ketones This table is generated based on findings that various ketones can be converted to δ-lactones in excellent yields (up to 99%) under mild conditions using this method. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 (Ketone) | Lewis Acid | Lewis Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Aromatic Ketones | BF₃·Et₂O / InBr₃ | LDA | δ-Lactone with Quaternary Center | Up to 99% | researchgate.netresearchgate.net |

| This compound | Aliphatic Ketones | BF₃·Et₂O / InBr₃ | LDA | δ-Lactone with Quaternary Center | Up to 99% | researchgate.netresearchgate.net |

| This compound | Heterocyclic Ketones | BF₃·Et₂O / InBr₃ | LDA | δ-Lactone with Quaternary Center | Up to 99% | researchgate.netresearchgate.net |

Exploration of Oxidation and Reduction Chemistries

The chemical behavior of this compound under oxidation and reduction is dictated by its two primary functional groups: the electron-rich alkene and the ester.

Reduction:

The carbon-carbon double bond in this compound is susceptible to reduction. While direct hydrogenation of this compound is a standard transformation, the reduction of its parent compound, ethyl acetoacetate (B1235776), provides significant insight into related reductive pathways. The biocatalytic reduction of ethyl acetoacetate using baker's yeast (Saccharomyces cerevisiae) is a well-documented method for producing (S)-(+)-ethyl 3-hydroxybutanoate with high enantiomeric excess. ethz.ch This enzymatic process reduces the keto group of ethyl acetoacetate to a hydroxyl group. ethz.ch

Catalytic hydrogenation is also a viable method. The hydrogenation of a C(5)-unsubstituted tetramic acid, which was synthesized from ethyl (E)-4-chloro-3-ethoxybut-2-enoate, was successfully achieved using a 5% Ruthenium on carbon (Ru/C) catalyst under acidic aqueous conditions. scispace.com This demonstrates that the core structure is amenable to reduction, even in the presence of other functional groups. Standard catalytic hydrogenation methods (e.g., using H₂ with Pd/C, PtO₂, or Raney Nickel) would be expected to reduce the double bond of this compound to yield ethyl 3-ethoxybutanoate.

Table 2: Enantioselective Yeast Reduction of Ethyl Acetoacetate This table outlines the results from the biocatalytic reduction of ethyl acetoacetate, a closely related precursor to the enol ether structure of this compound. ethz.ch

| Substrate | Reagent | Product | Yield | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Baker's yeast, Sucrose, Water | (S)-(+)-Ethyl 3-hydroxybutanoate | 59-76% | 85% | ethz.ch |

Oxidation:

The enol ether moiety of this compound is electron-rich and thus susceptible to electrophilic attack and oxidation. Strong oxidizing agents can cleave the double bond. Milder oxidation, such as epoxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA), would be expected to form an epoxide intermediate. This epoxide would be a highly reactive species, prone to subsequent rearrangement or nucleophilic attack. The related compound, 3-ethoxy-2-butenal, can be formed via the oxidation of 3-ethoxy-2-butenol. While direct oxidation studies on this compound are not extensively detailed in the provided context, the reactivity of similar enol ethers suggests a vulnerability to oxidative conditions. For example, Sharpless asymmetric dihydroxylation is a powerful method for oxidizing carbon-carbon double bonds in similar systems to form diols. ucl.ac.uk The ester group is generally stable to most oxidizing conditions that would target the alkene.

Applications in Complex Molecule Synthesis and Heterocyclic Chemistry

Building Block for Nitrogen-Containing Heterocycles

This compound serves as a versatile starting material for the creation of heterocyclic structures containing nitrogen atoms, which are prevalent in biologically active molecules.

A derivative of ethyl 3-ethoxybut-2-enoate, namely ethyl (2E)-4-bromo-3-ethoxybut-2-enoate , has been effectively used as a synthon for the preparation of novel 1,4-benzoxazines and pyrrol-2-ones. researchgate.netyu.edu.joyu.edu.jo For instance, ethyl (2E)-3-ethoxy-4-(2- and 4-nitrophenoxy)but-2-enoates, synthesized from the bromo-derivative, can be transformed into ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate. researchgate.netyu.edu.joyu.edu.jo Furthermore, the reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with substituted anilines leads to the formation of 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 4-ethoxy-1-(4-bromophenyl)-1,5-dihydro-2H-pyrrole-2-ones. researchgate.netyu.edu.joyu.edu.jo The structures of these synthesized compounds have been confirmed through various spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.netyu.edu.jo

Table 1: Synthesis of Heterocycles from Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl (2E)-3-ethoxy-4-(nitrophenoxy)but-2-enoates | Iron powder, Acetic acid | Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate | researchgate.net |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | Substituted anilines | 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | yu.edu.jo |

This compound is also a valuable precursor for the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of pharmacological activities. mdpi.com

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of pyrazole (B372694) derivatives. mdpi.combeilstein-journals.org This reaction typically proceeds through a condensation mechanism, where the hydrazine molecule reacts with the dicarbonyl-like functionality of the enol ether, followed by cyclization to form the pyrazole ring. The specific substitution pattern on the resulting pyrazole can be influenced by the reaction conditions and the substituents on the starting materials.

In a more complex transformation, ethyl 2-cyano-3-ethoxybut-2-enoate, a related activated enol ether, reacts with N-arylbenzamidrazones in the presence of a base like triethylamine (B128534) to regioselectively produce 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives. helsinki.fichemicalpapers.comresearchgate.netmedsci.cnhelsinki.finih.gov This reaction involves a conjugate addition of the amidrazone to the activated nitrile, followed by an intramolecular cyclization to yield the 5-aminopyrazole structure. helsinki.fichemicalpapers.com The structures of these complex pyrazole derivatives have been unequivocally confirmed using two-dimensional NMR spectroscopy and X-ray crystallography. helsinki.fichemicalpapers.com

Table 2: Synthesis of 5-Aminopyrazoles

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|

Synthesis of Pyrazole Derivatives

Condensation with Hydrazine Hydrate

Strategic Role in Named Organic Reactions

Beyond its use as a general building block, this compound plays a crucial role in specific named organic reactions, highlighting its importance in synthetic organic chemistry.

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines, which are important scaffolds in medicinal chemistry. wikipedia.orgscribd.com This reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org this compound serves as a key β-ketoester surrogate in this synthesis. nih.gov The reaction proceeds through the formation of a Schiff base intermediate from the aniline and the enol ether, which then undergoes a thermal cyclization to form the 4-hydroxyquinolone ring system. wikipedia.org The use of high-boiling point solvents generally improves the yield of this cyclization step. nih.gov This method provides a reliable route to a variety of substituted 4-hydroxyquinolones, which are precursors to numerous biologically active compounds. researchgate.net

Contribution to Knoevenagel Condensation Strategies (General Principles for Related Enoates)

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. researchgate.net It traditionally involves the reaction of an aldehyde or ketone with an active hydrogen compound, facilitated by a basic catalyst. researchgate.net While this compound itself is a product of esterification rather than a typical Knoevenagel substrate, its activated derivatives, such as ethyl 2-cyano-3-ethoxybut-2-enoate, are highly relevant to this strategy.

The presence of electron-withdrawing groups (like a cyano group) adjacent to the ester functionality significantly increases the acidity of the α-proton, making the compound a potent active methylene (B1212753) substrate for Knoevenagel-type reactions. For instance, N-arylbenzamidrazones react with ethyl 2-cyano-3-ethoxybut-2-enoate in the presence of triethylamine (Et3N) as a catalyst to regioselectively produce 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives. researchgate.net This transformation highlights how the enoate structure, when appropriately activated, serves as a key intermediate for building complex heterocyclic systems. researchgate.net The reaction proceeds via nucleophilic attack followed by cyclization and aromatization to yield the stable pyrazole ring.

The general principles of this strategy are summarized in the table below, illustrating how precursors and activated analogs of this compound participate in or enable Knoevenagel-type condensations for heterocyclic synthesis.

Table 1: Knoevenagel-Type Condensations Involving Related Enoates and Precursors

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Citation(s) |

|---|---|---|---|---|

| N-Arylbenzamidrazones | Ethyl 2-cyano-3-ethoxybut-2-enoate | Triethylamine (Et3N), Ethanol (B145695) | 5-Aminopyrazole Derivatives | researchgate.net |

| Guanidine nitrate | Ethyl 2-cyano-3-ethoxybut-2-enoate | N/A | 2-Amino pyrimidine (B1678525) derivative intermediate |

Synthesis of Spirocyclic Compounds (as O-alkylation products or related intermediates)

This compound is relevant to the synthesis of spirocyclic compounds, often appearing as an O-alkylation product or as a structural motif within a more complex intermediate. The synthesis of spirocycles can be achieved through the alkylation of β-dicarbonyl compounds, where a competition between C-alkylation (formation of a C-C bond) and O-alkylation (formation of an enol ether) is often observed. mdpi.comresearchgate.net

In a notable study, the alkylation of acetyl acetate (B1210297) (ethyl acetoacetate) with 2-chloro-1-(2-chloroethoxy)ethane in a K2CO3/DMSO system resulted in the formation of both C-alkylation and O-alkylation products. mdpi.com The O-alkylation pathway yielded ethyl 3-[2-(2-chloroethoxy)-ethoxy]but-2-enoate, a direct analog of this compound, in a 23% yield. mdpi.com

While the O-alkylation product was isolated, it was the C,C-cyclo-alkylation product from the same reaction, 1-(4-acetylperhydro-2H-pyran-4-yl)ethan-1-one, that was further utilized to create spiroheterocycles. mdpi.com This ketoester was condensed with reagents like hydroxylamine (B1172632) hydrochloride to synthesize new spiro derivatives of 1,2-azolone and barbituric acids. mdpi.comresearchgate.net This demonstrates the role of enoate-related structures as intermediates in multi-step syntheses of complex spirocyclic systems. The mechanism of the initial alkylation and the subsequent products are highly dependent on the specific β-dicarbonyl compound used. mdpi.comresearchgate.net

Table 2: Alkylation Products of β-Dicarbonyl Compounds for Spirocycle Synthesis

| β-Dicarbonyl Compound | Alkylating Agent | Product Type | Product Name | Yield | Citation(s) |

|---|---|---|---|---|---|

| Acetylacetone | 2-chloro-1-(2-chloroethoxy)ethane | O-alkylation | 4-[2-(2-chloroethoxy)ethoxy]pent-3-en-2-one | 59% | mdpi.com |

| Dimedone | 2-chloro-1-(2-chloroethoxy)ethane | O-alkylation | 3-[2-(2-chloroethoxy)-ethoxy]-5,5-dimethylcyclohex-2-en-1-one | 46% | mdpi.com |

| Dimedone | 2-chloro-1-(2-chloroethoxy)ethane | C-cyclization (Spiro) | 3,3-dimethyl-9-oxaspiro[5.5]undacane-1,5-dione | 28% | mdpi.com |

| Acetyl acetate (Ethyl acetoacetate) | 2-chloro-1-(2-chloroethoxy)ethane | C,C-cyclo-alkylation | 1-(4-acetylperhydro-2H-pyran-4-yl)ethan-1-one | 55% | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of ethyl 3-ethoxybut-2-enoate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the carbon framework and the surrounding chemical environment of the protons can be obtained. The compound is known to exist as a mixture of (E)- and (Z)-isomers, and NMR is crucial in differentiating and characterizing these stereoisomers. rsc.orgthieme-connect.de

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the different types of protons present.

For the major (E)-isomer of a related compound, ethyl 3-cyclopropylbut-2-enoate, the following signals are observed: a multiplet for the cyclopropyl (B3062369) protons, a triplet for the methyl protons of the ethyl group, a multiplet for the cyclopropyl methine proton, a doublet for the methyl protons at the C3 position, a quartet for the methylene (B1212753) protons of the ethyl group, and a broad singlet for the vinyl proton. rsc.org The coupling constants (J values) between adjacent protons offer insight into the dihedral angles and, consequently, the stereochemistry of the molecule. thieme-connect.de The presence of both (E) and (Z) isomers is often confirmed by the appearance of two distinct sets of signals for the vinyl and methyl protons. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound guidechem.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethoxy) | 1.27 | Triplet | 7.1 |

| CH₃ (at C3) | 2.21 | Singlet | N/A |

| CH₂ (ethoxy) | 4.14 | Quartet | 7.1 |

| CH (vinyl) | 5.60 | Singlet | N/A |

| CH₃ (ethoxy at C3) | 1.07 | Triplet | 7.5 |

| CH₂ (ethoxy at C3) | 2.61 | Quartet | 7.5 |

Note: The data presented is based on predictive models and analysis of similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. huji.ac.il Due to the low natural abundance of ¹³C, proton decoupling is typically used, resulting in a spectrum of singlets where each unique carbon atom is represented by a distinct peak. huji.ac.il

The chemical shifts in the ¹³C NMR spectrum of this compound are characteristic of the different carbon environments. For the major (E)-isomer of ethyl 3-ethylpent-2-enoate, a similar compound, the spectrum shows distinct signals for the methyl and methylene carbons of the ethyl groups, the vinyl carbons, and the carbonyl carbon of the ester group. rsc.org The chemical shifts provide clear evidence for the assigned structure. yu.edu.joresearchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound guidechem.comspectrabase.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | 167.4 |

| C3 (vinyl) | 166.8 |

| C2 (vinyl) | 113.9 |

| CH₂ (ethoxy) | 59.6 |

| CH₂ (ethoxy at C3) | 30.9 |

| CH₃ (at C4) | 25.6 |

| CH₃ (ethoxy) | 14.5 |

| CH₃ (ethoxy at C3) | 13.2 |

| CH₃ (at C3) | 12.2 |

Note: The data presented is based on predictive models and analysis of similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of complex molecules like this compound. africaresearchconnects.comhelsinki.fichemicalpapers.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, helping to establish the sequence of protons in the ethoxy and butenoate fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak links a proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the C3 vinylic carbon, by observing their long-range couplings to nearby protons. These correlations are instrumental in piecing together the entire molecular structure and confirming the connectivity between the ester and ethoxy groups through the double bond. helsinki.fi

The application of these 2D NMR methods was crucial in a study involving the reaction of amidrazones with ethyl 2-cyano-3-ethoxybut-2-enoate to form 5-aminopyrazoles, where the techniques were used to differentiate between possible regioisomers and confirm the final product structures. africaresearchconnects.comhelsinki.fichemicalpapers.com

Carbon-13 NMR (13C NMR) Spectral Interpretation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to deduce the structure of this compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of this compound (C₈H₁₄O₃) with high confidence, as the measured mass can be matched to a unique molecular formula. scbt.commatrix-fine-chemicals.comuni.lu For instance, the calculated monoisotopic mass of this compound is 158.0943 Da. uni.lu HRMS is a critical tool for confirming the identity of a newly synthesized compound or for verifying the composition of a commercial sample. rsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijghc.com In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates the compound from any impurities based on their boiling points and interactions with the column's stationary phase. spectrabase.comwgtn.ac.nz As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that component.

This technique is highly effective for assessing the purity of this compound. The resulting chromatogram will show a major peak corresponding to the compound and smaller peaks for any impurities. The mass spectrum of the major peak can then be compared to a library of known spectra or analyzed for its characteristic fragmentation pattern to confirm the identity of this compound. spectrabase.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The analysis of its IR spectrum reveals characteristic absorption bands that correspond to the specific vibrational frequencies of its bonds. The molecule contains an α,β-unsaturated ester system and an enol ether, leading to a distinctive spectral fingerprint.

The key functional groups identified in the IR spectrum include the ester carbonyl (C=O), the carbon-carbon double bond (C=C) conjugated with the carbonyl, and the C-O bonds of the ester and the enol ether. The conjugation within the molecule influences the position of these absorption bands. Specifically, the C=O stretching frequency is typically lowered due to conjugation, while the C=C stretch is also affected.

Spectra obtained using techniques such as Attenuated Total Reflectance (ATR) provide clear data on these functional groups. nih.gov The major vibrational bands observed for this compound are summarized below.

Interactive Table 1: Principal IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~1715 | C=O | α,β-Unsaturated Ester | Stretch |

| ~1620 | C=C | Alkene (conjugated) | Stretch |

| ~1250 | C-O | Ester | Asymmetric Stretch |

| ~1150 | C-O | Enol Ether | Asymmetric Stretch |

Data compiled from available spectral databases. nih.govspectrabase.com

The presence of a strong band around 1715 cm⁻¹ is indicative of the ester carbonyl group, while the band near 1620 cm⁻¹ confirms the carbon-carbon double bond of the enol ether system. researchgate.net The complex region between 1000 and 1300 cm⁻¹ features strong absorptions corresponding to the C-O stretching vibrations of both the ethoxycarbonyl and the 3-ethoxy groups.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis, typically through combustion analysis, is a crucial method for verifying the empirical and molecular formula of a purified compound. For this compound, with the molecular formula C₈H₁₄O₃, this analysis provides the mass percentages of carbon, hydrogen, and oxygen. nih.govuni.lu This technique confirms the stoichiometry of the elements within the molecule, serving as a fundamental check of purity and identity.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, O: 15.999 u) and a molecular weight of 158.19 g/mol . nih.gov

Interactive Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 60.74 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 8.92 |

While direct reports of the experimental elemental analysis for the parent compound are embedded within broader synthetic studies, the technique is consistently applied to its derivatives to confirm their structures. researchgate.nethelsinki.fichemicalpapers.com For instance, in syntheses where this compound is a reactant, the resulting products are routinely subjected to elemental analysis, where the "found" percentages of C, H, and N are expected to be within ±0.4% of the "calculated" values for the proposed structure. researchgate.net This standard practice underscores the importance of elemental analysis in validating the outcome of chemical transformations involving this compound.

X-ray Crystallography for Solid-State Structural Conformation (for crystalline derivatives)

This compound is a liquid at standard conditions, precluding direct analysis by single-crystal X-ray crystallography. However, this technique is indispensable for determining the absolute three-dimensional structure of its solid, crystalline derivatives.

In numerous research studies, this compound serves as a key building block for synthesizing more complex heterocyclic molecules, such as pyrazoles. helsinki.fichemicalpapers.comresearchgate.net When these derivative products are crystalline, X-ray crystallography provides unambiguous evidence of their molecular structure, including bond lengths, bond angles, and stereochemistry. This is particularly vital when a reaction could potentially yield multiple isomers (regioisomers or stereoisomers). helsinki.fichemicalpapers.com

For example, in the reaction of amidrazones with ethyl 2-cyano-3-ethoxybut-2-enoate (a closely related derivative), X-ray structural analysis was used to definitively confirm the formation of 5-aminopyrazole derivatives, ruling out other possible isomeric structures. helsinki.fichemicalpapers.com The crystal structure provides precise coordinates for each atom, confirming the connectivity and spatial arrangement that other methods like NMR and IR can only infer. Different crystalline forms, or polymorphs, of a given derivative will produce distinct X-ray diffraction patterns, which can also be used for characterization. googleapis.com This analytical method, therefore, plays a critical role in validating the structures of new chemical entities synthesized from this compound.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 3-ethoxybut-2-enoate to improve yield and purity?

Methodological Answer:

- Experimental Design:

- Variables to Control: Reaction temperature, stoichiometry of reagents (e.g., ethyl acetoacetate and ethyl orthoformate), catalyst type (e.g., acidic or basic conditions), and solvent polarity .

- Data Collection: Track reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Quantify yields using gravimetric analysis and purity via NMR integration or HPLC.

- Example Table:

| Catalyst (Type) | Solvent | Temp (°C) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| H₂SO₄ (0.5 mol%) | EtOH | 80 | 72 | 95% |

| p-TsOH (1 mol%) | Toluene | 110 | 85 | 98% |

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, van der Waals) influence the crystal packing of this compound?

Methodological Answer:

Q. What computational methods (DFT, MD) are suitable for modeling the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Density Functional Theory (DFT):

- Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.

- Example Table:

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.9 |

| Energy Gap (ΔE) | 4.9 |

Q. How should researchers resolve contradictions in experimental data (e.g., kinetic vs. thermodynamic product ratios)?

Methodological Answer:

- Error Analysis: Quantify uncertainties in GC/MS integration or NMR NOE effects. Use Student’s t-test to assess statistical significance of discrepancies .

- Case Study: If kinetic control favors α-addition (60%), but thermodynamic data suggests β-product dominance (75%), re-evaluate reaction quenching times or temperature gradients .

Q. What protocols ensure stability studies of this compound under varying pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.